[4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[(5E)-4-oxo-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c20-16(21)11-19-17(22)15(25-18(19)24)10-12-5-4-8-14(9-12)23-13-6-2-1-3-7-13/h1-10H,11H2,(H,20,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNBOILPWXEYGR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(5E)-4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties, supported by empirical data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.43 g/mol. The structure features a thiazolidinone ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13NO4S2 |
| Molecular Weight | 371.43 g/mol |
| CAS Number | [Insert CAS Number] |
Antimicrobial Activity
Research indicates that compounds similar to [(5E)-4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolidinones demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study, the synthesized thiazolidinone derivatives were tested against eight bacterial strains. The results showed that certain modifications in the chemical structure enhanced antibacterial potency:
- MIC Values : Minimum Inhibitory Concentrations (MIC) ranged from 2.31 to 4.33 μM for the most active compound.
- MFC Values : Minimum Fungicidal Concentrations (MFC) were noted between 3.67 to 7.34 μM.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Research Findings
A study reported that thiazolidinone derivatives significantly reduced inflammation markers in vitro. The presence of the phenoxy group was crucial for enhancing anti-inflammatory activity.
Anticancer Potential
Emerging research suggests that [(5E)-4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various cancer-related targets. The results indicated strong interactions with protein tyrosine phosphatases (PTPs), which are crucial in cancer signaling pathways.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall | Significant inhibition of bacterial growth |
| Anti-inflammatory | Inhibition of cytokine production | Reduced inflammation markers |
| Anticancer | Induction of apoptosis | Cell cycle arrest in cancer cells |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of rhodanine-3-acetic acid derivatives is highly influenced by the nature of the arylidene substituent at position 5. Key analogues and their properties are summarized below:
Antifungal Activity
This highlights the critical role of heteroaromatic substituents in enhancing antifungal efficacy. However, earlier studies noted that pyridine substitutions could abolish activity in some contexts, suggesting target-specific interactions .
Molecular Properties and Druglikeness
Table 2: Physicochemical and Analytical Data
Contradictory Findings and Mechanistic Insights
- Pyridine Substitution Paradox : While the pyridin-2-ylmethylidene derivative showed antifungal activity in one study , earlier work reported loss of activity upon replacing phenyl with pyridine . This discrepancy may arise from differences in fungal strains or assay conditions.
- Druggability vs. Toxicity : Brominated derivatives, though effective against bacterial targets, may face toxicity challenges due to halogenated structures, necessitating further in vivo studies .
Q & A
Q. What are the established synthetic routes for [4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, and how is its purity validated?
The compound is typically synthesized via Knoevenagel condensation , where 3-phenoxybenzaldehyde reacts with 2-thioxo-thiazolidin-4-one derivatives in acetic acid under reflux, using sodium acetate as a catalyst . Key steps include:
- Reaction optimization : Temperature (80–100°C), solvent (acetic acid or DMF), and catalyst ratios (1:1.2 aldehyde to thiazolidinone) are critical for yield.
- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures removes unreacted precursors.
- Characterization : Confirm structure via FTIR (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹), ¹H/¹³C NMR (benzylidene proton at δ 7.5–8.0 ppm, thiazolidinone carbonyl at δ 165–170 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .
Q. Which biological activities have been experimentally demonstrated for this compound?
Reported activities include:
- Antimicrobial : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging 7.8–125 µg/mL depending on substituents .
- Antioxidant : Evaluated using DPPH radical scavenging assays , showing IC₅₀ values comparable to ascorbic acid in some derivatives .
- Anti-inflammatory : Inhibition of COX-2 and TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .
Advanced Research Questions
Q. How do structural modifications at the benzylidene or thiazolidinone positions influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Benzylidene substituents : Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity by increasing electrophilicity of the thiazolidinone ring . For example, 4-chloro substitution reduces MIC by 50% against Candida tropicalis compared to unsubstituted analogs .
- Thiazolidinone backbone : Replacing the 2-thioxo group with 2-oxo decreases activity, emphasizing the role of sulfur in redox interactions .
- Acetic acid side chain : Esterification or amidation reduces solubility but prolongs half-life in vivo .
Q. How can contradictory data on biological potency across studies be resolved?
Discrepancies often arise from:
- Assay variability : Differences in microbial strains, culture media, or endpoint detection methods (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) are recommended .
- Compound stability : Degradation in DMSO stock solutions can skew results. Use fresh preparations and confirm stability via HPLC .
- Synergistic effects : Test combinations with clinical antibiotics (e.g., checkerboard assays ) to identify fractional inhibitory concentration (FIC) indices .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding to Candida CYP51 (lanosterol 14α-demethylase). The thiazolidinone ring shows π-π stacking with heme cofactors .
- QSAR modeling : Hammett constants (σ) of benzylidene substituents correlate with antimicrobial log(1/MIC), enabling predictive design .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns to prioritize candidates for synthesis .
Q. What strategies address poor aqueous solubility during in vivo testing?
- Prodrug design : Convert the acetic acid group to methyl ester for improved absorption, with enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability. Characterize via dynamic light scattering (DLS) and TEM .
- Salt formation : React with sodium bicarbonate to form water-soluble carboxylate salts, confirmed by pH titration and XRD .
Q. How does tautomerism in the thiazolidinone ring impact bioactivity?
The 2-thioxo group exists in equilibrium between thione (C=S) and thiol (C-SH) tautomers, affecting binding:
- X-ray crystallography : Resolve dominant tautomers (e.g., thione form in solid state) .
- ¹³C NMR : Detect tautomeric shifts in solution (δ 190–200 ppm for C=S vs. δ 170–180 ppm for C-SH) .
- Bioactivity correlation : Thione tautomers show higher antimicrobial activity due to stronger electrophilicity .
Q. Can this compound synergize with existing antifungal agents?
Checkerboard assays with fluconazole against Candida spp. demonstrate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
